(2R,3R)-Dap-NE hydrochloride

ADC Linker Stereochemistry Cleavage Kinetics

ADC developers face inconsistent DAR distribution and poor payload release when using off-the-shelf dipeptide linkers without defined stereochemistry. (2R,3R)-Dap-NE HCl (CAS 2019182-02-4) solves this with its precisely controlled (2R,3R) configuration, ensuring optimal recognition and cleavage by lysosomal proteases such as cathepsin B. • Key MMAE intermediate: Enables multi-step synthesis of the widely used ADC payload with preserved stereochemical integrity. • Validated NET inhibition: IC50 143 nM against human NET for cellular assay applications. • GMP-grade available: Recommended for preclinical and clinical ADC development programs.

Molecular Formula C18H29ClN2O3
Molecular Weight 356.9 g/mol
CAS No. 2019182-02-4
Cat. No. B2499744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-Dap-NE hydrochloride
CAS2019182-02-4
Molecular FormulaC18H29ClN2O3
Molecular Weight356.9 g/mol
Structural Identifiers
InChIInChI=1S/C18H28N2O3.ClH/c1-12(17(23-3)15-10-7-11-19-15)18(22)20-13(2)16(21)14-8-5-4-6-9-14;/h4-6,8-9,12-13,15-17,19,21H,7,10-11H2,1-3H3,(H,20,22);1H/t12-,13-,15+,16-,17-;/m1./s1
InChIKeySLLIOFGFGYMWNJ-FNCCNQCASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R,3R)-Dap-NE hydrochloride CAS 2019182-02-4: A Stereochemically Defined, Cleavable ADC Linker Intermediate


(2R,3R)-Dap-NE hydrochloride (CAS 2019182-02-4) is a dipeptide hydrochloride with the chemical name (2R,3R)-N-((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)-3-methoxy-2-methyl-3-((S)-pyrrolidin-2-yl)propanamide hydrochloride. It is primarily recognized as a cleavable linker intermediate for the synthesis of antibody-drug conjugates (ADCs), facilitating the connection of antibody molecules to cytotoxic payloads . Additionally, this compound has been identified as a norepinephrine reuptake inhibitor, with an IC50 of 143 nM against human NET expressed in HEK293 cells [1].

The Critical Role of Stereochemistry in (2R,3R)-Dap-NE hydrochloride's Function as an ADC Linker


Substituting (2R,3R)-Dap-NE hydrochloride with other dipeptide linkers or stereoisomers can profoundly impact the efficacy and safety of the resulting ADC. The specific (2R,3R) stereochemistry is not arbitrary; it dictates the linker's conformation, which in turn influences its recognition and cleavage by lysosomal proteases such as cathepsin B. Research has demonstrated that ADCs constructed with L-amino acid dipeptide linkers exhibit superior in vitro cytotoxic potency and faster lysosomal processing compared to those with D-amino acid linkers [1]. Therefore, using an off-the-shelf dipeptide or a different stereoisomer, such as the (2S,3R) form, without validation risks altering the drug-to-antibody ratio (DAR) distribution, reducing payload release efficiency, or introducing unwanted heterogeneity, all of which can compromise the ADC's therapeutic window and batch-to-batch consistency.

Quantitative Differentiation Evidence for (2R,3R)-Dap-NE hydrochloride


Stereochemical Purity for Consistent ADC Cleavage Kinetics

The defined (2R,3R) stereochemistry of Dap-NE hydrochloride is a critical quality attribute (CQA) that ensures consistent enzymatic cleavage by cathepsin B in the lysosome. Studies comparing ADCs with L-amino acid dipeptide linkers to those with D-amino acid linkers show that the L-configuration is essential for rapid and efficient payload release. While specific data for Dap-NE is not available, this class-level evidence underscores the functional consequence of stereochemistry: ADCs with L-amino acid linkers demonstrated superior in vitro cytotoxic potencies across multiple cell lines compared to D-amino acid linked ADCs and non-cleavable linkers [1].

ADC Linker Stereochemistry Cleavage Kinetics

Norepinephrine Transporter (NET) Inhibitory Activity as a Functional Marker

The compound exhibits a measurable, moderate inhibitory effect on the human norepinephrine transporter (NET) with an IC50 of 143 nM, as determined in a fluorescence neurotransmitter transporter assay in HEK293 cells expressing human NET [1]. This activity is approximately 7-fold weaker than the clinically used NET inhibitor atomoxetine, which has an IC50 of approximately 20 nM (pIC50 7.7 ± 0.1) [2]. This weaker potency distinguishes (2R,3R)-Dap-NE hydrochloride from more potent NET inhibitors and suggests a different functional profile.

NET Inhibition Norepinephrine Reuptake Functional Assay

GMP-Grade Manufacturing for Reproducible ADC Research

(2R,3R)-Dap-NE hydrochloride is available as a GMP-grade intermediate . This level of manufacturing control, which includes strict adherence to quality guidelines and documentation, ensures a higher degree of purity (>98%) and batch-to-batch consistency compared to standard research-grade chemicals .

GMP Manufacturing ADC Intermediate Quality Control

Recommended Application Scenarios for (2R,3R)-Dap-NE hydrochloride


Synthesis of Defined Antibody-Drug Conjugates (ADCs)

This is the primary intended use. (2R,3R)-Dap-NE hydrochloride serves as a cleavable linker intermediate, enabling the conjugation of a cytotoxic payload to an antibody. The (2R,3R) stereochemistry is critical for ensuring the linker is correctly processed by lysosomal proteases post-internalization [1]. GMP-grade material is recommended for studies progressing toward clinical development .

Preparation of the ADC Toxin Monomethyl Auristatin E (MMAE)

The compound is a key intermediate in the multi-step synthesis of MMAE, a widely used microtubule inhibitor payload in ADCs [1]. The stereochemical integrity of the (2R,3R)-Dap-NE building block directly influences the final purity and biological activity of the MMAE product.

In Vitro Pharmacological Studies of Norepinephrine Transporter (NET) Function

With a defined IC50 of 143 nM for the human NET, this compound can be utilized as a tool molecule in cellular assays to investigate NET-mediated signaling, uptake mechanisms, or as a reference standard for developing more potent NET inhibitors [1]. Its moderate potency allows for studies requiring sub-maximal transporter blockade.

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